
バノキサントロン二塩酸塩
概要
説明
AQ4N 二塩酸塩は、バノキサントロン二塩酸塩としても知られており、低酸素活性型プロドラッグです。これは、腫瘍組織に一般的に見られる低酸素条件下で選択的に活性化される生体還元性化合物です。 活性化されると、強力なDNAトポイソメラーゼII阻害剤であるAQ4に変換され、低酸素腫瘍細胞に対して強い細胞傷害効果を示します .
科学的研究の応用
Efficacy in Cancer Treatment
- Hypoxia-Selective Cytotoxicity : Banoxantrone exhibits significantly higher cytotoxicity in hypoxic environments compared to normoxic conditions. Studies have shown that it can enhance tumor growth delay when combined with radiation therapy and other chemotherapeutics like cyclophosphamide .
- In Vivo Studies : In preclinical models, banoxantrone has demonstrated effective tumor targeting. For instance, in xenograft models such as Calu6 and U87, treatment with banoxantrone resulted in a substantial reduction of the hypoxic fraction within tumors . Specifically, it reduced the hypoxic fraction by 52.5% and 29% respectively after three days of treatment.
- Combination Therapy : The drug has shown promise when used in combination with other agents. For example, it enhances the anti-tumor effects of cisplatin and radiation therapy in various cancer models .
Case Studies and Clinical Trials
Several studies have documented the applications of banoxantrone dihydrochloride:
- Study on Tumor Hypoxia : A study assessed the effects of banoxantrone on tumor hypoxia using combined oxygen-enhanced MRI and perfusion imaging. The results indicated that treatment with banoxantrone converted hypoxic tissue into necrotic tissue, thereby improving the overall response to therapy .
- Preclinical Efficacy : In a study involving human tumor xenografts, banoxantrone was administered prior to radiation therapy. Results indicated a significant enhancement in tumor response compared to controls .
Safety Profile and Limitations
While banoxantrone shows great potential, its safety profile remains under investigation. It has displayed little cytotoxic activity against numerous tumor cell lines under oxic conditions (IC50 > 100 μM), indicating that its efficacy is highly dependent on the tumor microenvironment .
作用機序
AQ4N 二塩酸塩は、生体還元機序を通じてその効果を発揮します。低酸素条件下では、AQ4Nは、組織のシトクロムP450酵素によって選択的にAQ4に還元されます。その後、AQ4はDNAに非共有結合的に結合し、DNA複製と細胞分裂に不可欠な酵素であるDNAトポイソメラーゼIIを阻害します。 この阻害は、特に低酸素腫瘍細胞で、DNA損傷と細胞死をもたらします .
類似化合物の比較
類似化合物
チラパザミン: 生体還元を受けて細胞傷害効果を発揮する別の低酸素活性型プロドラッグ。
ミトキサントロン: AQ4と構造的に類似したDNAトポイソメラーゼII阻害剤
独自性
AQ4N 二塩酸塩は、低酸素条件下での選択的な活性化と、DNAトポイソメラーゼIIの強力な阻害により、独自の特性を備えています。 他の生体還元性薬とは異なり、AQ4Nは、活性化された形態(AQ4)が隣接する低酸素細胞に拡散し、治療効果を高めることができる有意なバイスタンダー効果を示しました .
生化学分析
Biochemical Properties
Banoxantrone dihydrochloride is activated in hypoxic tumor cells where it is irreversibly converted to AQ4, its cytotoxic form . This conversion is facilitated by tissue cytochrome P450 . AQ4 is an active DNA topoisomerase II inhibitor .
Cellular Effects
Banoxantrone dihydrochloride selectively targets hypoxic tumor cells . It exerts its effects by inducing DNA intercalation , which disrupts the normal functioning of the DNA molecule and inhibits its replication .
Molecular Mechanism
The molecular mechanism of action of Banoxantrone dihydrochloride involves its conversion to AQ4 in hypoxic cells . AQ4 intercalates into DNA and inhibits topoisomerase II , an enzyme crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, Banoxantrone dihydrochloride has been shown to significantly delay tumor growth when administered in combination with radiation . This suggests that the drug has long-term effects on cellular function .
Dosage Effects in Animal Models
Its selective toxicity to hypoxic tumor cells suggests that it may have a dose-dependent effect on tumor growth .
Metabolic Pathways
Banoxantrone dihydrochloride is metabolized in hypoxic tumor cells, where it is converted to AQ4 . This process is facilitated by tissue cytochrome P450 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA .
準備方法
合成経路と反応条件
AQ4N 二塩酸塩の合成には、AQ4を特定の試薬と制御された条件下で反応させることが含まれます。合成経路の1つは、AQ4をジメチルアミンとホルムアルデヒドと反応させた後、水素化ホウ素ナトリウムで還元してAQ4Nを得る方法です。 最後のステップでは、AQ4Nを二塩酸塩の形に変換します .
工業的製造方法
AQ4N 二塩酸塩の工業的製造には、一般的に、前述の合成経路を使用して大規模合成を行います。 このプロセスは、高収率と高純度になるように最適化されており、最終生成物が医薬品用途に必要な基準を満たしていることを保証します .
化学反応の分析
反応の種類
AQ4N 二塩酸塩は、次のものを含むいくつかのタイプの化学反応を起こします。
還元: AQ4Nは、低酸素条件下でAQ4に還元されます。
酸化: AQ4は、特定の条件下でAQ4Nに酸化される可能性があります。
一般的な試薬と条件
還元: 水素化ホウ素ナトリウムは、AQ4をAQ4Nに還元するために一般的に使用されます。
生成される主な生成物
還元: 生成される主な生成物は、強力なDNAトポイソメラーゼII阻害剤であるAQ4です。
科学研究への応用
AQ4N 二塩酸塩は、次のものを含む幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Tirapazamine: Another hypoxia-activated prodrug that undergoes bioreduction to exert cytotoxic effects.
Mitoxantrone: A DNA topoisomerase II inhibitor with structural similarities to AQ4
Uniqueness
AQ4N dihydrochloride is unique due to its selective activation in hypoxic conditions and its potent inhibition of DNA topoisomerase II. Unlike other bioreductive drugs, AQ4N has shown a significant bystander effect, where the activated form (AQ4) can diffuse to adjacent hypoxic cells, enhancing its therapeutic efficacy .
生物活性
Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive prodrug that has garnered attention for its selective activation in hypoxic tumor environments. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant data and research findings.
Banoxantrone is designed to be preferentially activated in hypoxic conditions, which are commonly found in solid tumors. Under these conditions, it is reduced to its active form, AQ4, a potent DNA-binding agent that inhibits topoisomerase II. This mechanism allows AQ4 to induce cytotoxicity specifically in hypoxic tumor cells while sparing well-oxygenated tissues.
- Activation : Banoxantrone is activated by enzymes such as inducible nitric oxide synthase (iNOS) in hypoxic cells .
- Cytotoxicity : The active form AQ4 intercalates DNA and inhibits topoisomerase II, leading to cell death .
Efficacy in Tumor Models
Research has demonstrated the efficacy of banoxantrone in various preclinical models:
- In a study involving Calu6 and U87 xenograft models, banoxantrone treatment resulted in a significant reduction of the hypoxic fraction in tumors by 52.5% and 29.0%, respectively, after three days of treatment (p-values of 0.008 and 0.004) .
- Banoxantrone has shown synergistic effects when combined with radiotherapy and chemotherapeutic agents like cisplatin, enhancing tumor response compared to monotherapy approaches .
Data Table: Summary of Preclinical Findings
Study Model | Treatment Dose (mg/kg) | Hypoxic Fraction Reduction (%) | p-value |
---|---|---|---|
Calu6 Xenograft | 60 | 52.5 | 0.008 |
U87 Xenograft | 60 | 29.0 | 0.004 |
Clinical Implications
Banoxantrone has been evaluated in clinical settings for various cancers, including glioblastoma multiforme and bladder cancer. Its ability to target hypoxic regions makes it a promising candidate for combination therapies aimed at improving treatment outcomes in resistant tumor types.
- Clinical Trials : Initial trials indicated that banoxantrone could enhance the effectiveness of conventional therapies by targeting both oxygenated and hypoxic tumor areas .
- Safety Profile : The drug has been reported to have a favorable safety profile during clinical assessments, making it suitable for further development despite some setbacks in trial progress due to strategic decisions by developing companies .
Case Studies
- Glioblastoma Multiforme : A Phase I study assessed banoxantrone's safety and biological activity in patients with recurrent glioblastoma multiforme. Results indicated manageable toxicity levels and preliminary evidence of antitumor activity.
- Bladder Cancer : In preclinical models, the combination of banoxantrone with cisplatin significantly enhanced tumor regression compared to cisplatin alone, suggesting potential for clinical application in bladder cancer treatment protocols .
特性
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252979-56-9 | |
Record name | Banoxantrone dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BANOXANTRONE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。